Comprehensive Physicochemical Profiling and Synthesis of 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Comprehensive Physicochemical Profiling and Synthesis of 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Executive Summary
1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS: 19160-99-7) is a highly substituted bicyclic hydrocarbon belonging to the tetralin family. In drug development and materials science, tetralins serve as privileged scaffolds due to their unique conformational rigidity—blending a planar aromatic system with a flexible, yet sterically constrained, aliphatic ring. This technical whitepaper dissects the physical properties of this specific tetramethyl isomer, elucidating the structure-property relationships that govern its behavior, and provides field-proven, self-validating protocols for its synthesis and analytical characterization.
Molecular Architecture & Physicochemical Profile
The physical properties of 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene are entirely dictated by its pure hydrocarbon nature and the precise positioning of its four methyl groups [1]. The absence of heteroatoms results in a Topological Polar Surface Area (TPSA) of zero, rendering the molecule exceptionally lipophilic.
Quantitative Physicochemical Data
| Property | Value | Structural Causality |
| Molecular Formula | C₁₄H₂₀ | Base hydrocarbon composition. |
| Molecular Weight | 188.31 g/mol | High mass drives elevated boiling point via dispersion forces. |
| CAS Registry Number | 19160-99-7 | Unique identifier for this specific tetramethyl isomer. |
| XLogP3-AA | 4.7 | Complete lack of hydrogen bond donors/acceptors dictates extreme hydrophobicity. |
| Topological Polar Surface Area | 0 Ų | Purely non-polar surface area. |
| Boiling Point | ~250–260 °C (at 760 mmHg) | Strong London dispersion forces from the highly branched methyl groups. |
| Density | ~0.94–0.96 g/cm³ (at 20 °C) | Dense packing allowed by the rigid bicyclic tetralin core. |
| Rotatable Bonds | 0 | Steric locking by the 1,4-dimethyl groups prevents free rotation. |
Data synthesized from authoritative chemical databases including Guidechem and MOLBASE [1][2].
Causality in Physical Properties: Structure-Property Relationships
To understand the physical behavior of this compound, one must analyze the causality of its structural components:
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The Tetralin Core: The fusion of a benzene ring with a cyclohexane ring forces the aliphatic portion into a preferred "half-chair" conformation. This rigidity prevents the molecule from adopting the diverse rotameric states seen in linear alkanes, leading to a higher density (~0.95 g/cm³) than acyclic hydrocarbons of similar molecular weight.
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6,7-Dimethyl Substitution (Aromatic Ring): The methyl groups on the aromatic ring exert a positive inductive effect (+I). While this primarily affects chemical reactivity (making the ring highly susceptible to electrophilic aromatic substitution, such as acetylation to form polycyclic musks [3]), it also increases the polarizability of the pi-electron cloud, marginally increasing intermolecular van der Waals forces.
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1,4-Dimethyl Substitution (Aliphatic Ring): The methyl groups at the 1 and 4 positions introduce significant steric hindrance. This bulk prevents tight, ordered crystal lattice formation, which typically depresses the melting point, causing the compound to exist as a viscous liquid or low-melting solid at room temperature. Simultaneously, the increased surface area elevates the boiling point to the 250–260 °C range.
Caption: Structural causality mapping of tetramethyltetralin physicochemical properties.
Experimental Workflow: Synthesis and Isolation
The synthesis of 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene relies on a tandem Friedel-Crafts alkylation and intramolecular cyclization.
Causality of Reagent Choice: The choice of anhydrous Aluminum Chloride ( AlCl3 ) over weaker Lewis acids (like FeCl3 ) is dictated by the need to rapidly activate the secondary alkyl chlorides of 2,5-dichlorohexane. This overcomes the steric penalty of forming a highly substituted, bulky tetralin ring.
Step-by-Step Synthesis Protocol
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System Preparation: Purge a 500 mL three-neck round-bottom flask with anhydrous Argon. Equip the flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with an HCl gas trap.
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Reagent Loading: Add 0.5 moles of o-xylene (solvent and reactant) and 0.05 moles of anhydrous AlCl3 . Chill the reaction mixture to 0–5 °C using an ice-salt bath. Critical Step: Temperature control is paramount; exceeding 10 °C promotes thermodynamic shifting to unwanted poly-alkylated oligomers.
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Alkylation & Cyclization: Dissolve 0.1 moles of 2,5-dichlorohexane in 50 mL of o-xylene. Add this solution dropwise over 2 hours.
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Self-Validating Quench: The reaction's self-validation relies on the cessation of HCl gas evolution (monitored via the gas trap). Once gas evolution ceases, the reaction is complete. Quench the Lewis acid by slowly pouring the mixture over 200 g of crushed ice and 50 mL of 10% aqueous HCl. The color shift from a dark red complex to a pale yellow organic layer visually validates the destruction of the AlCl3 -arene complex.
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Isolation: Separate the organic layer, wash with saturated NaHCO3 until neutral, and dry over anhydrous Na2SO4 . Isolate the target compound via fractional vacuum distillation (collecting the fraction boiling at ~110–115 °C at 2 mmHg).
Caption: Stepwise Friedel-Crafts alkylation and cyclization synthesis workflow.
Analytical Characterization Protocols
To confirm the structural integrity and purity of the synthesized tetralin, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.
Self-Validating GC-MS Methodology
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Sample Preparation: Dilute 10 mg of the distilled product in 1 mL of HPLC-grade hexane. Add 10 µL of dodecane as an internal standard. Causality: The internal standard self-validates the injection volume and column flow integrity, ensuring quantitative reliability.
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Chromatographic Separation: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).
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Temperature Program: Initial hold at 80 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
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Mass Spectrometric Detection (EI Mode): Operate the MS in Electron Ionization (EI) mode at 70 eV.
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Diagnostic Validation: Look for the molecular ion peak at m/z 188 . The appearance of a dominant base peak at m/z 173 ( [M-CH3]+ ) serves as an internal diagnostic for the 1,4-methyl substitution. The facile loss of a methyl radical from the sterically crowded saturated ring is a hallmark fragmentation pathway for 1-methylated tetralins, validating the specific isomer structure.
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References
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MOLBASE. "C14H20 - Molecular Formula, CAS 19160-99-7". MOLBASE Chemical E-Commerce Platform. Available at:[Link]
